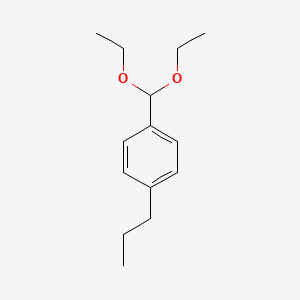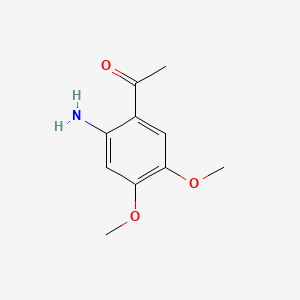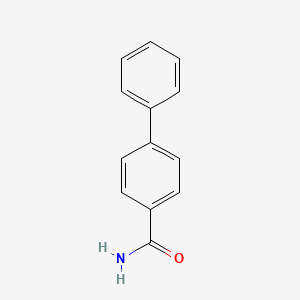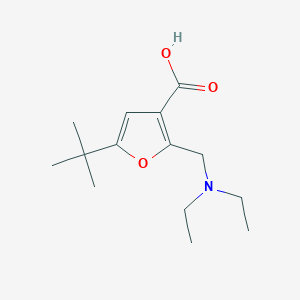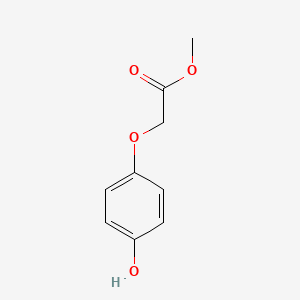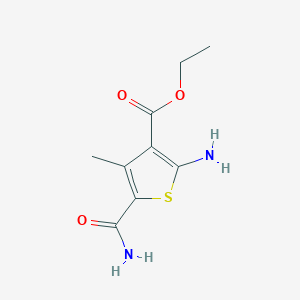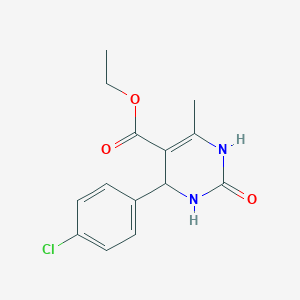![molecular formula C8H11NO2 B1268928 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione CAS No. 85302-06-3](/img/structure/B1268928.png)
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione involves the reaction of 1,3-cyclohexanedione with DMF-DMA, following established literature procedures to yield precursors like 2-((dimethylamino)methylene)cyclohexane-1,3-dione (V. Jeyachandran, 2021). This process exemplifies the compound's role in synthesizing biologically active derivatives, highlighting its versatility in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (DMACB), has been extensively studied. The evaluation of DMACB's molecular dipole moment in the crystal, facilitated by periodic RHF ab initio computations and X-ray diffraction data, reveals significant insights into the structural characteristics and electronic properties of such compounds, underscoring the importance of intermolecular interactions (E. May, R. Destro, & C. Gatti, 2001).
Chemical Reactions and Properties
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione undergoes various chemical reactions, forming a wide array of derivatives and complexes. For instance, its reaction with dinucleophiles results in the synthesis of 5-acylpyrimidines and 7,8-dihydroquinazolin-5(6H)-ones, demonstrating its reactivity and utility in creating heterocyclic compounds (L. Mosti, G. Menozzi, & P. Schenone, 1983).
Physical Properties Analysis
Although specific papers on the physical properties of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione were not identified, related research on cyclopentane-1,3-dione derivatives indicates that these compounds often exhibit properties such as strong acidity, tunable lipophilicity, and a capacity for forming stable crystalline structures. These characteristics suggest that 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione may share similar physical properties, which are crucial for its applications in synthesis and material science (C. Ballatore et al., 2011).
Applications De Recherche Scientifique
Application in Antimicrobial Research
- Summary of the Application: This compound has been used in the development of nanogels for the inhibition of pathogenic bacteria . These nanogels have been shown to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria.
- Methods of Application: The nanogel was created through dispersion polymerization in a water/2-methoxyethanol medium, initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .
- Results or Outcomes: The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
Sure, here’s another application of a related compound, Poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene, which might be of interest .
Application in Drug Delivery Systems
- Summary of the Application: This compound has been used in the development of polymersomes, which are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . These polymersomes are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
- Methods of Application: The polymersomes were synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
Sure, here’s another application of a related compound, Poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene, which might be of interest .
Application in Drug Delivery Systems
- Summary of the Application: This compound has been used in the development of polymersomes, which are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . These polymersomes are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
- Methods of Application: The polymersomes were synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
- Results or Outcomes: The polymersomes exhibited dual stimulus–response (i.e., pH and temperature) which makes them a potential platform for gene delivery and nanoreactors .
Orientations Futures
Propriétés
IUPAC Name |
2-(dimethylaminomethylidene)cyclopentane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9(2)5-6-7(10)3-4-8(6)11/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURTAONFNVCSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349155 |
Source


|
| Record name | 2-[(dimethylamino)methylene]cyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione | |
CAS RN |
85302-06-3 |
Source


|
| Record name | 2-[(dimethylamino)methylene]cyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




